REACTION_SMILES
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[CH3:20][NH2:21].[Cl:1][CH2:2][c:3]1[n:4][n:5][c:6]2[n:7]1[n:8][c:9]([NH:12][c:13]1[cH:14][c:15]([Cl:19])[cH:16][cH:17][cH:18]1)[cH:10][cH:11]2.[OH2:22]>>[CH2:2]([c:3]1[n:4][n:5][c:6]2[n:7]1[n:8][c:9]([NH:12][c:13]1[cH:14][c:15]([Cl:19])[cH:16][cH:17][cH:18]1)[cH:10][cH:11]2)[NH:21][CH3:20]
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Name
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Type
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product
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Smiles
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CNCc1nnc2ccc(Nc3cccc(Cl)c3)nn12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |